molecular formula C20H18N2O3S B3443913 1-ethyl-N-methyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide

1-ethyl-N-methyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No. B3443913
M. Wt: 366.4 g/mol
InChI Key: JZBHGYZENHYMFQ-UHFFFAOYSA-N
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Description

“1-ethyl-N-methyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide” is a compound that has been studied for its potential as a TNF-α inhibitor . TNF-α plays a pivotal role in inflammatory response, and dysregulation of TNF can lead to a variety of pathological effects, including auto-inflammatory diseases .


Synthesis Analysis

The compound was developed as part of a study that aimed to optimize a previously reported TNF-α inhibitor, EJMC-1 . The researchers screened a commercial compound library for EJMC-1 analogs based on shape similarity. Out of the 68 compounds tested, 20 compounds showed better binding affinity than EJMC-1 . The most potent compound was “this compound” with an IC50 of 14 μM, which was 2.2-fold stronger than EJMC-1 .

Future Directions

The study suggests that “1-ethyl-N-methyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide” and its analogs could be developed as potent TNF-α inhibitors . The most potent compound from the study, referred to as 4e, can be further optimized for its activity and properties . This provides insights into designing small molecule inhibitors directly targeting TNF-α and for protein–protein interaction inhibitor design .

properties

IUPAC Name

1-ethyl-N-methyl-2-oxo-N-phenylbenzo[cd]indole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-3-22-17-12-13-18(15-10-7-11-16(19(15)17)20(22)23)26(24,25)21(2)14-8-5-4-6-9-14/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBHGYZENHYMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)N(C)C4=CC=CC=C4)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-N-methyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Reactant of Route 2
1-ethyl-N-methyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Reactant of Route 3
Reactant of Route 3
1-ethyl-N-methyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Reactant of Route 4
Reactant of Route 4
1-ethyl-N-methyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Reactant of Route 5
1-ethyl-N-methyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Reactant of Route 6
1-ethyl-N-methyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide

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